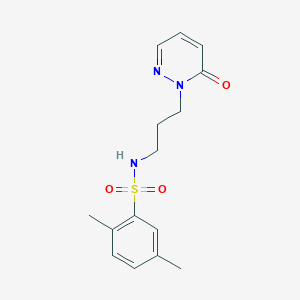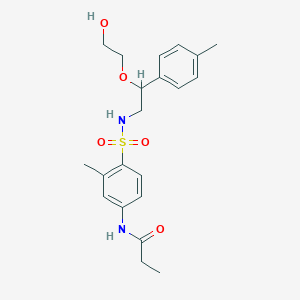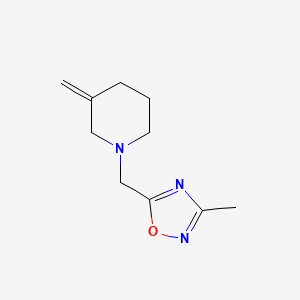![molecular formula C24H19FN4O2S B2815682 N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide CAS No. 1105245-09-7](/img/structure/B2815682.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a pyrrolidine ring, a carboxamide group, and a phenyl group. Compounds with these functional groups are often found in medicinal chemistry and could have various biological activities .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, similar compounds are often synthesized by coupling reactions, where the different parts of the molecule (like the fluorobenzo[d]thiazol-2-yl group, the phenyl group, and the pyrrolidine ring) are built separately and then connected together .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorobenzo[d]thiazol-2-yl group, a pyrrolidine ring, a carboxamide group, and a phenyl group. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Antimicrobial Activity : The design and synthesis of compounds with antimicrobial properties have been a focal point of research to address the global challenge of antimicrobial resistance. A study highlighted the synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, which were evaluated for their docking properties and antimicrobial activity. The compounds demonstrated good to moderate activity against selected bacterial and fungal microbial strains, offering a new pathway towards designing more potent 2-aminobenzothiazoles derivatives for combating microbial resistance (Anuse et al., 2019).
Anticancer Activity : The search for new anticancer agents led to the evaluation of various compounds for their cytotoxic activity against different cancer cell lines. A notable compound, 6-fluorobenzo[b]pyran-4-one, upon condensation with aromatic aldehydes, yielded derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research opens avenues for the development of novel fluoro-substituted compounds with potential anti-lung cancer activity (Hammam et al., 2005).
Inhibition of Biological Targets
Enzyme Inhibition for Tuberculosis : Compounds derived from thiazole and aminopiperidine hybrids have been investigated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, crucial enzymes for the bacteria's survival. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity, highlighting the potential of these compounds as novel antituberculosis agents (Jeankumar et al., 2013).
PARP Inhibition for Cancer Therapy : The optimization of benzimidazole carboxamide derivatives has led to the identification of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. These inhibitors, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have shown significant potency and efficacy in preclinical models, offering a promising approach for cancer treatment (Penning et al., 2010).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The specific interactions and resulting changes caused by this compound would require further investigation.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M tuberculosis growth
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-17-9-10-20-21(13-17)32-24(27-20)29(15-18-6-4-5-11-26-18)23(31)16-12-22(30)28(14-16)19-7-2-1-3-8-19/h1-11,13,16H,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYBAZKJWDNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)
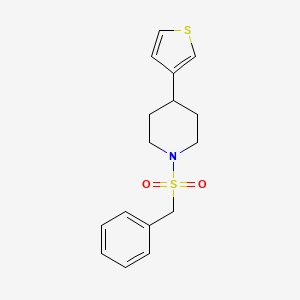
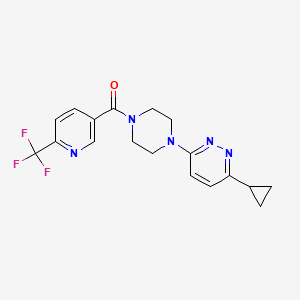
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)
![N-(2-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815607.png)
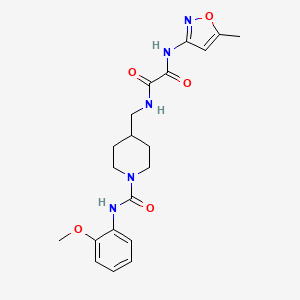
![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815609.png)


![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)
